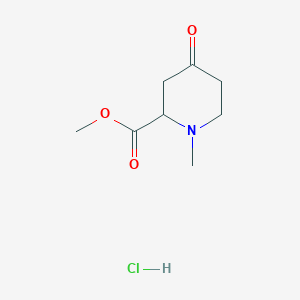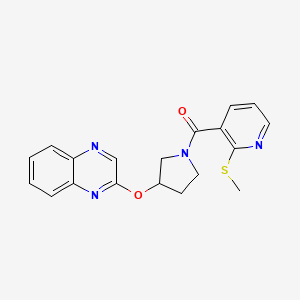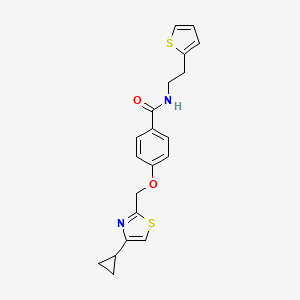![molecular formula C17H25ClN2OS B2963682 [4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride CAS No. 2418715-32-7](/img/structure/B2963682.png)
[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperidine is a heterocyclic amine, and the presence of an amine group can contribute to the basicity of the compound. The compound also contains a benzothiophene group, which is a polycyclic aromatic compound containing a benzene ring fused to a thiophene ring. Benzothiophenes are found in various biologically active compounds and are often used in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the benzothiophene group. The exact synthetic route would depend on the specific starting materials and reaction conditions .Applications De Recherche Scientifique
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) represent a significant area of application, particularly in the degradation of persistent organic pollutants from aqueous mediums. A comprehensive review highlights the effectiveness of AOPs in treating acetaminophen (ACT), a compound with a similar complex molecular structure, by generating various by-products and pathways. This research is pertinent due to its implications for enhancing the degradation efficiency of similarly structured compounds, potentially including "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" in water treatment processes (Qutob et al., 2022).
Carcinogenicity Evaluation of Aromatic Compounds
The study of thiophene analogues, including benzidine and 4-aminobiphenyl, provides insights into the potential carcinogenicity of aromatic compounds with similar structures. This research evaluated the carcinogenic potential of these compounds in vitro, offering a foundation for further investigations into related substances, which could encompass the evaluation of "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" for its safety profile (Ashby et al., 1978).
Environmental Persistence and Toxicity
The analysis of environmental contaminants underscores the importance of understanding the persistence and toxicity of chemicals like parabens, which share structural similarities with the compound . This knowledge is crucial for assessing the environmental impact and potential health risks associated with the widespread use of such chemicals, providing a framework for evaluating "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" in various applications (Haman et al., 2015).
Methionine and SAM in Plant Metabolism
Methionine (Met) and S-adenosylmethionine (SAM) play essential roles in plant metabolism, suggesting the potential for "[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone; hydrochloride" to be involved in similar biochemical pathways or as a model compound for studying these processes. This area of research is critical for understanding the compound's utility in agricultural biotechnology and plant science (Sauter et al., 2013).
Propriétés
IUPAC Name |
[4-(aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS.ClH/c1-12-3-4-13-10-15(21-14(13)9-12)16(20)19-7-5-17(2,11-18)6-8-19;/h3-4,9,15H,5-8,10-11,18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSOLQACBNLLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(S2)C(=O)N3CCC(CC3)(C)CN)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
![Propyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B2963603.png)



![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

